4-Hydroxy-2-(3-nitrophenyl)benzoic acid
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Overview
Description
4-Hydroxy-2-(3-nitrophenyl)benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of both hydroxyl and nitro groups in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-hydroxybenzoic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-Hydroxy-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 3-Hydroxy-4-nitrobenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
Comparison: 4-Hydroxy-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups, which imparts distinct chemical properties and reactivity. Compared to 4-Hydroxybenzoic acid, the presence of the nitro group enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C13H9NO5 |
---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-hydroxy-2-(3-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H9NO5/c15-10-4-5-11(13(16)17)12(7-10)8-2-1-3-9(6-8)14(18)19/h1-7,15H,(H,16,17) |
InChI Key |
BJUJVEIVXHEOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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